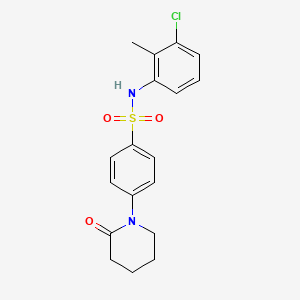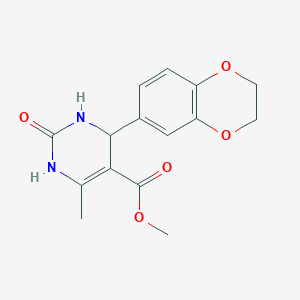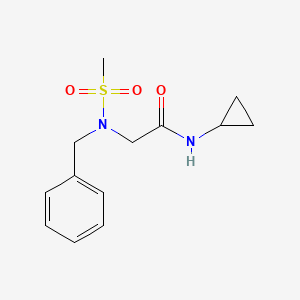
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which are involved in the signaling pathways of cytokine receptors. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokine receptors. By inhibiting JAK3, N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the development and activation of T cells and B cells. This leads to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-2, IL-6, and tumor necrosis factor-alpha (TNF-α), in the serum and synovial fluid of patients with rheumatoid arthritis. N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide also reduces the number of activated T cells and B cells in the peripheral blood of patients with autoimmune diseases. In addition, N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have a favorable safety profile, with no significant adverse effects on hematologic, renal, hepatic, or cardiovascular function.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in cytokine signaling and autoimmune diseases. However, the use of N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments is limited by its high cost and low solubility in aqueous solutions. In addition, the specificity of N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide for JAK3 may limit its use in studying the role of other JAK family members in cytokine signaling.
将来の方向性
There are several future directions for the development and use of N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of research is the identification of biomarkers that can predict the response to N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in patients with autoimmune diseases. Another area of research is the combination of N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide with other drugs, such as biologics or small molecules, to enhance its efficacy and reduce the risk of adverse effects. Finally, the development of new JAK3 inhibitors with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective treatments for autoimmune diseases.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves several steps, starting from the reaction of 3-chloro-2-methylphenylamine with 4-chlorobenzenesulfonyl chloride to form N-(3-chloro-2-methylphenyl)-4-chlorobenzenesulfonamide. This intermediate is then reacted with 2-piperidinone to form N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, which is the final product.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of autoimmune diseases. In a phase II clinical trial, N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, as well as improving physical function and quality of life. N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been shown to be effective in the treatment of psoriasis and inflammatory bowel disease.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-16(19)5-4-6-17(13)20-25(23,24)15-10-8-14(9-11-15)21-12-3-2-7-18(21)22/h4-6,8-11,20H,2-3,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTULKRHZVILIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5125286.png)
![7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5125293.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5125311.png)
![ethyl 4-{[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]amino}benzoate](/img/structure/B5125313.png)
![N,N-diethyl-1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5125322.png)
![ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5125329.png)
![1-(4-isopropyl-3-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5125335.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)
![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)
